Butanoic acid, 2-[bis(2-methoxyethyl)amino]-, 2,6-dimethoxy-4-methylphenyl ester, (2R)-
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Overview
Description
ORG 25435 is a synthetic drug developed by Organon International. It acts as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor, producing sedative effects . Initially researched for use as an intravenous anesthetic agent, ORG 25435 showed promising results in early trials. due to side effects such as hypotension and tachycardia, as well as unpredictable pharmacokinetics at higher doses, it was not adopted for medical use .
Preparation Methods
ORG 25435 is a water-soluble alpha-amino acid ester. The synthetic route involves the esterification of 2,6-dimethoxy-4-methylphenol with (2R)-2-[bis(2-methoxyethyl)amino]butanoic acid. The reaction conditions typically include the use of a strong acid catalyst and an organic solvent . Industrial production methods would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
ORG 25435 undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.
Reduction: It can be reduced to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: ORG 25435 can undergo nucleophilic substitution reactions, particularly at the ester and amino functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ORG 25435 has been primarily researched for its potential use as an intravenous anesthetic. It has shown efficacy in animal studies and initial human trials . Beyond its anesthetic properties, ORG 25435’s modulation of the gamma-aminobutyric acid type A receptor makes it a valuable compound for studying the gamma-aminobutyric acidergic system in neuroscience research. Its water solubility also makes it a candidate for developing new anesthetic agents that avoid the formulation issues associated with other intravenous anesthetics like propofol .
Mechanism of Action
ORG 25435 exerts its effects by binding to the gamma-aminobutyric acid type A receptor and enhancing the receptor’s response to gamma-aminobutyric acid, the primary inhibitory neurotransmitter in the central nervous system . This positive allosteric modulation increases the chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability. The molecular targets involved include the alpha, beta, and gamma subunits of the gamma-aminobutyric acid type A receptor .
Comparison with Similar Compounds
ORG 25435 is similar to other intravenous anesthetics like propofol, etomidate, and thiopentone, which also target the gamma-aminobutyric acid type A receptor . ORG 25435 is unique in its water solubility, which could potentially reduce the formulation issues seen with other anesthetics. Despite this advantage, its side effects and pharmacokinetic profile have limited its clinical use .
Similar compounds include:
Propofol: A widely used intravenous anesthetic with a rapid onset and short duration of action.
Etomidate: An intravenous anesthetic known for its hemodynamic stability.
Thiopentone: A barbiturate used for induction of anesthesia and for short surgical procedures.
ORG 25435’s uniqueness lies in its water solubility and its specific interaction with the gamma-aminobutyric acid type A receptor, which distinguishes it from these other anesthetics .
Properties
CAS No. |
256456-73-2 |
---|---|
Molecular Formula |
C19H31NO6 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(2,6-dimethoxy-4-methylphenyl) (2R)-2-[bis(2-methoxyethyl)amino]butanoate |
InChI |
InChI=1S/C19H31NO6/c1-7-15(20(8-10-22-3)9-11-23-4)19(21)26-18-16(24-5)12-14(2)13-17(18)25-6/h12-13,15H,7-11H2,1-6H3/t15-/m1/s1 |
InChI Key |
GKRFHHRXDUACIN-OAHLLOKOSA-N |
SMILES |
CCC(C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |
Isomeric SMILES |
CC[C@H](C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |
Canonical SMILES |
CCC(C(=O)OC1=C(C=C(C=C1OC)C)OC)N(CCOC)CCOC |
Key on ui other cas no. |
256456-73-2 |
Synonyms |
2-(N-bis(2-methoxyethyl)amino)butyric acid,2',6'-dimethoxyphenyl ester hydrobromide Org 25435 Org25435 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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